molecular formula C26H30O9 B140256 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether CAS No. 143724-70-3

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether

Cat. No.: B140256
CAS No.: 143724-70-3
M. Wt: 486.5 g/mol
InChI Key: RJPUHWKGCVBQHO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is used as an intermediate in the synthesis of other complex molecules, particularly Icaritin metabolites .

Biology and Medicine: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It is also investigated for its role in modulating various biological pathways .

Industry: In the industrial sector, the compound may be used in the development of new pharmaceuticals and nutraceuticals. Its unique chemical structure makes it a valuable starting material for the synthesis of bioactive compounds .

Mechanism of Action

The mechanism of action of 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions can lead to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to its natural counterparts. These modifications also allow for the exploration of new biological activities and potential therapeutic applications .

Properties

IUPAC Name

3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-(3-methylbut-2-enoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-17(2)10-11-31-21-12-20(33-15-29-4)13-22-23(21)24(27)26(34-16-30-5)25(35-22)18-6-8-19(9-7-18)32-14-28-3/h6-10,12-13H,11,14-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPUHWKGCVBQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OCOC)OCOC)OCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461818
Record name AGN-PC-006FPX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-70-3
Record name 3,7-Bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143724-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-006FPX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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